1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSKLYAJQQUSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyrazole ring. The process may include:
-
Formation of the Quinoline Core:
Starting Materials: 4-chloroaniline, 4-methylbenzaldehyde, and fluorobenzene.
Reaction Conditions: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of 4-chloroaniline with 4-methylbenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Formation of the Pyrazole Ring:
Starting Materials: The quinoline intermediate and hydrazine hydrate.
Reaction Conditions: The pyrazole ring is formed by reacting the quinoline intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro groups to amines.
Substitution: Halogen substituents can be replaced via nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazoloquinolines with various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphodiesterases.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes like proliferation, differentiation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Anti-Inflammatory Derivatives
Compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production (IC₅₀ in submicromolar range) and suppressing iNOS/COX-2 expression in RAW 264.7 cells . In contrast, the target compound lacks an amino group at position 3 or 4, which is critical for hydrogen bonding and activity in these derivatives.
Gamma-Secretase Inhibitors
ELND006 and ELND007 are pyrazolo[4,3-c]quinolines modified with cyclopropyl, trifluoromethylsulfonyl, and fluorine groups. These substitutions confer metabolic stability and selectivity for amyloid-beta over Notch cleavage, highlighting the role of bulky substituents in target specificity . The target compound’s 4-methylphenyl group is less sterically demanding than ELND’s sulfonyl groups, suggesting divergent therapeutic applications.
Comparison with Pyrazolo[3,4-b]quinoline Analogues
Antimalarial Agents
The pyrazolo[3,4-b]pyridine core differs in ring fusion compared to the target compound, but shared substituents (e.g., 4-chlorophenyl) suggest similar synthetic pathways. The absence of an amino group in the target compound may limit its antimalarial efficacy relative to 5p.
Optical/Thermal Properties
Derivatives such as F6 and F7 (pyrazolo[3,4-b]quinolines) exhibit tunable optical properties due to fluorine and methoxy groups. For example, F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) shows fluorescence influenced by the chloro and methyl substituents . The target compound’s 8-fluoro and 4-methylphenyl groups may similarly affect its photophysical behavior, though direct data are unavailable.
Substituent-Driven Functionalization
- Electron-Withdrawing Groups : The 4-chlorophenyl and 8-fluoro groups in the target compound enhance electrophilicity, akin to ELND derivatives .
- Methyl vs.
Data Tables
Table 2: Physical Properties of Selected Compounds
| Compound Name | Melting Point (°C) | Key Spectral Data (IR/NMR) | Reference |
|---|---|---|---|
| 4k (Analog) | 223–225 | NH₂ str (3451 cm⁻¹), aromatic δ 7.2–7.9 ppm | |
| 5q | 160–163 | C-Cl (660 cm⁻¹), NH₂ δ 5.1 ppm |
Biological Activity
1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities—including anti-inflammatory and anticancer effects—and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions that can include condensation reactions, cyclization, and functional group modifications. For instance, the compound can be synthesized through a one-pot reaction involving appropriate precursors and reagents under controlled conditions. The yield and purity of the synthesized compound can be analyzed using techniques such as NMR and mass spectrometry.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For example, compounds in this class have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of NO production is significant as it is associated with inflammatory responses.
Key Findings:
- Certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents.
- The mechanism of action appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammation pathways .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS |
| 2m | Not specified | Inhibition of COX-2 |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence their potency.
Case Studies:
- Cell Line Studies: Compounds were tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing promising results with significant reductions in cell viability.
- Mechanistic Insights: Apoptotic pathways were activated in treated cells, with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent Positioning: Para-substituted groups generally enhance activity compared to ortho or meta positions.
- Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups such as halogens can enhance biological activity by stabilizing reactive intermediates during metabolic processes.
Q & A
Q. What are the key synthetic routes for 1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and cross-coupling. For example, a precursor like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde reacts with 4-chlorophenylhydrazine hydrochloride in ethanol with triethylamine to form a hydrazide intermediate. Subsequent cyclization with ethanolic KOH (5% w/v) yields the pyrazoloquinoline core. Purification often uses recrystallization (e.g., dimethylformamide) or chromatography. Key steps:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | 4-Chlorophenylhydrazine HCl, EtOH, Et₃N | Hydrazide formation | |
| 2 | KOH (5% in ethanol), reflux | Cyclization | |
| 3 | DMF recrystallization | Purification |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.6 ppm for quinoline/pyrazole moieties) and HRMS for molecular ion validation (e.g., [M+H]⁺ calculated within 0.001 Da). X-ray crystallography resolves structural ambiguities, such as dihedral angles between aryl groups (e.g., 4-chlorophenyl vs. 4-methylphenyl orientation) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling to introduce aryl groups at the 6,8-positions of the pyrazoloquinoline core?
- Methodological Answer : Use Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in a 1:2.5 molar ratio. Solvent choice (toluene/EtOH) and base (Na₂CO₃) impact yield. For example:
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for ATP concentration in kinase assays.
- Structural Analysis : Compare X-ray/NMR data to confirm conformational stability (e.g., fluoro substituent orientation affects target binding) .
- Statistical Validation : Use triplicate experiments with ANOVA to assess significance of IC₅₀ variations .
Q. How to design a structure-activity relationship (SAR) study for pyrazoloquinoline derivatives targeting antimicrobial activity?
- Methodological Answer :
- Core Modifications : Vary substituents at positions 1, 3, and 8 (e.g., replace 4-methylphenyl with electron-withdrawing groups).
- Biological Testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate logP values (calculated via HPLC) with membrane permeability .
- Data Interpretation : Apply QSAR models to predict activity cliffs from substituent electronic profiles (e.g., Hammett constants) .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting for the 8-fluoro substituent, and how can this be resolved?
- Methodological Answer : Splitting may arise from dynamic effects (e.g., rotational restriction) or impurities . Strategies:
- Variable Temperature NMR : Assess if splitting diminishes at higher temps (indicates dynamic behavior) .
- 2D NMR (COSY/NOESY) : Identify coupling partners or confirm substituent proximity .
- Crystallography : Compare solid-state (X-ray) vs. solution (NMR) structures to rule out polymorphism .
Experimental Design for Pharmacological Studies
Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential, and how should controls be implemented?
- Methodological Answer :
- Cell Viability : MTT assay with doxorubicin as a positive control (IC₅₀ ~1 μM). Test concentrations from 0.1–100 μM.
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) with staurosporine as an apoptosis inducer .
- Off-Target Screening : Kinase profiling (e.g., EGFR, VEGFR2) at 10 μM to identify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
